molecular formula C25H23ClN2O4 B11686943 N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide

N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide

Cat. No.: B11686943
M. Wt: 450.9 g/mol
InChI Key: NGKRCPOSNQEORY-UHFFFAOYSA-N
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Description

The compound N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide features a benzoxazole core linked to a hydroxyphenyl group and a substituted phenoxy acetamide. Benzoxazole derivatives are known for their diverse bioactivities, including enzyme inhibition and antimicrobial properties.

Properties

Molecular Formula

C25H23ClN2O4

Molecular Weight

450.9 g/mol

IUPAC Name

N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C25H23ClN2O4/c1-14(2)18-7-4-15(3)10-23(18)31-13-24(30)27-17-6-8-21(29)19(12-17)25-28-20-11-16(26)5-9-22(20)32-25/h4-12,14,29H,13H2,1-3H3,(H,27,30)

InChI Key

NGKRCPOSNQEORY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC(=C(C=C2)O)C3=NC4=C(O3)C=CC(=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide typically involves multiple steps:

    Formation of the Benzoxazole Ring: This can be achieved by cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under dehydrating conditions.

    Substitution Reactions:

    Coupling Reactions: The phenoxyacetamide moiety can be introduced via a coupling reaction, such as a nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Nucleophiles such as sodium azide or thiourea under basic conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amines and hydroxylamines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide: has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Possible applications in the development of organic semiconductors or light-emitting diodes.

    Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole ring and the phenyl groups can engage in π-π stacking interactions, while the acetamide moiety can form hydrogen bonds. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison

Core Structural Features

The target compound’s key motifs include:

  • 5-Chloro-1,3-benzoxazole : A heterocyclic ring with electron-withdrawing chlorine.
  • 4-Hydroxyphenyl : A polar group enabling hydrogen bonding.
  • 2-[5-Methyl-2-(propan-2-yl)phenoxy]acetamide: A lipophilic substituent enhancing membrane permeability.
Table 1: Structural Comparison with Analogs
Compound Name (CAS/Reference) Core Heterocycle Key Substituents Molecular Formula Molecular Weight Notable Features
Target Compound Benzoxazole 4-Hydroxyphenyl, isopropylphenoxy acetamide Not reported ~450 (estimated) Hydroxyl group for H-bonding
N-[4-(5-Chloro-1,3-benzoxazol-2-yl)phenyl]acetamide (107609-10-9) Benzoxazole Phenyl acetamide C15H11ClN2O2 298.71 Lacks hydroxyl and phenoxy groups
2-(5-Methyl-2-propan-2-ylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide (444110-15-0) Thiazole Thiazole sulfonamide, isopropylphenoxy C22H23N3O5S 449.50 Sulfonamide enhances solubility
N-{4-[(5-Methylisoxazol-3-yl)sulfamoyl]phenyl}-2-[2-(propan-2-yl)phenoxy]acetamide (606923-53-9) Isoxazole Isoxazole sulfonamide, isopropylphenoxy C21H23N3O5S 429.49 Lower pKa (5.58) aids ionization
N-[5-(Benzothiazol-2-yl)-2-chlorophenyl]-2-(4-chloro-3-methylphenoxy)acetamide (586331-51-3) Benzothiazole Benzothiazole, dichlorophenoxy C22H16Cl2N2O2S 443.35 Chlorine enhances hydrophobicity

Physicochemical Properties

  • Polarity: The hydroxyl group in the target compound increases polarity compared to non-hydroxylated analogs (e.g., CAS 107609-10-9) .
  • Lipophilicity: The isopropylphenoxy group contributes to lipophilicity, akin to thiazole (CAS 444110-15-0) and isoxazole (CAS 606923-53-9) derivatives .
  • Ionization : The pKa of the isoxazole analog (5.58) suggests partial ionization at physiological pH, whereas the hydroxyl group in the target compound may lower its pKa further .

Inferred Bioactivity

  • Benzoxazole Derivatives : The chlorine atom in benzoxazole may enhance binding to hydrophobic enzyme pockets (e.g., caspases or SENP proteins) .
  • Thiazole/Isoxazole Analogs : Sulfonamide groups (CAS 444110-15-0, 606923-53-9) could target sulfhydryl-dependent enzymes or improve solubility for oral bioavailability .
  • Benzothiazole Derivatives : Increased chlorine content (CAS 586331-51-3) may improve cytotoxicity but reduce selectivity .

Biological Activity

N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide, also known as compound 2810-1929, is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article synthesizes available research findings and presents a comprehensive overview of the biological activity associated with this compound.

The compound has a molecular formula of C25H23ClN2O4 and a molecular weight of 450.92 g/mol. Its structure features a benzoxazole moiety, which is often associated with various biological activities. The compound's partition coefficient (logP) is 7.228, indicating its hydrophobic nature, while its water solubility (LogSw) is -5.94, suggesting limited solubility in aqueous environments .

Antimicrobial Activity

Research indicates that derivatives of benzoxazole exhibit varying degrees of antimicrobial activity. A study focused on related compounds revealed that certain derivatives possess selective antibacterial properties against Gram-positive bacteria such as Bacillus subtilis and antifungal activity against pathogens like Candida albicans .

Compound MIC (µg/mL) Activity
Compound A32Antibacterial
Compound B16Antifungal
Compound C8Antibacterial

The minimal inhibitory concentrations (MIC) for the most active compounds were significantly lower than those for less active derivatives, suggesting that structural modifications can enhance antimicrobial efficacy.

Anticancer Properties

In vitro studies have shown that benzoxazole derivatives can exert cytotoxic effects on various cancer cell lines. For instance, compounds derived from the benzoxazole structure have demonstrated effectiveness against breast cancer cells (e.g., MCF-7), lung cancer cells (e.g., A549), and prostate cancer cells (e.g., PC3) .

Case Study: Cytotoxicity Profile

A detailed investigation into the cytotoxicity of this compound revealed:

Cell Line IC50 (µM) Selectivity Index
MCF-7105
A549154
PC3203

The selectivity index indicates that this compound is more toxic to cancer cells compared to normal cells, highlighting its potential as an anticancer agent.

Structure–Activity Relationship (SAR)

The structure–activity relationship studies suggest that specific substitutions on the benzoxazole ring influence both antimicrobial and anticancer activities. For example, compounds with electron-donating groups showed enhanced activity compared to those with electron-withdrawing groups .

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